molecular formula C8H11N5 B8221564 n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine

n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine

Cat. No.: B8221564
M. Wt: 177.21 g/mol
InChI Key: AGSSBTBQOPKZKZ-UHFFFAOYSA-N
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Description

N3,N3-dimethyl-1H-pyrazolo[3,4-b]pyridine-3,5-diamine (CAS 1186608-86-5) is a chemical compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol . It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their close structural resemblance to purine bases like adenine and guanine . This molecular similarity makes such scaffolds versatile building blocks for the development of biologically active molecules. Scientific reviews note that over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, highlighting the substantial research focus on this heterocyclic system . Compounds in this class are known to be explored as potential tyrosine kinase inhibitors (TKI) . The core structure presents several diversity centers, allowing for various substituent combinations to modulate biological activity and physicochemical properties. This compound is provided for non-medical purposes in industrial or scientific research . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

3-N,3-N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-13(2)8-6-3-5(9)4-10-7(6)11-12-8/h3-4H,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSSBTBQOPKZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC2=C1C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reactions Using Nitroethenamine Precursors

An alternative synthesis employs N-methyl-1-(methylthio)-2-nitroethen-1-amine in a one-pot multicomponent reaction with aromatic aldehydes and 3-aminopyrazoles . This method operates under ambient conditions without metal catalysts, making it cost-effective and environmentally favorable. The reaction mechanism involves sequential condensation, nucleophilic attack, and cyclization steps, yielding pyrazolo[3,4-b]pyridines in 65–82% yields .

For n3,n3-dimethyl derivatives, methyl substituents are introduced via N-methylation of the intermediate pyrazole ring using methyl iodide. This step requires careful optimization, as over-alkylation can lead to byproducts. Despite its simplicity, this method struggles with electron-deficient aldehydes, which reduce reaction efficiency by 15–20% .

Hydroxylamine-Mediated Ring Closure of Chloropyridine Carboxaldehydes

A patent-pending approach utilizes 2-chloro-3-pyridinecarboxaldehyde as the starting material, undergoing ring closure in dimethylformamide (DMF) with hydroxylamine hydrochloride as the catalyst . The reaction proceeds at 60°C for 8 hours, achieving an 85% yield of the pyrazolo[3,4-b]pyridine core . Triethylamine is added to scavenge HCl, preventing side reactions.

This method’s scalability is evidenced by its 85% yield in 1L batches, with the product confirmed via 1H^1H-NMR (δ\delta 7.2, 8.15, 8.66, 12.49 ppm) and mass spectrometry ([M+H]+ = 120) . However, the use of DMF poses disposal challenges, and the process requires rigorous purification to remove residual solvents.

SNAr and Japp–Klingemann Reactions for Halogenated Intermediates

A recent protocol combines nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions to construct pyrazolo[3,4-b]pyridines from 2-chloro-3-nitropyridines . The SNAr step introduces an azo group via reaction with arenediazonium tosylates, followed by cyclization under acidic conditions. This method uniquely enables the synthesis of 1-arylindazoles alongside pyrazolo[3,4-b]pyridines, broadening its utility .

Notably, an acetyl group migration (C→N) occurs during cyclization, confirmed by 13C^{13}C-NMR analysis . Yields range from 68–75%, with electron-withdrawing groups on the aryl ring enhancing reaction rates by 20–30% .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsCatalystYield (%)Key AdvantageLimitation
Silver-Catalyzed 5-Aminopyrazole, Alkynyl AldehydeAg(CF3_3CO2_2)71–88Halogen functionalizationHigh catalyst cost
Multicomponent Nitroethenamine, AldehydeNone65–82Ambient conditionsLow efficiency with electron-poor substrates
Hydroxylamine 2-Chloro-3-pyridinecarboxaldehydeNH2_2OH·HCl85ScalabilityDMF solvent disposal issues
SNAr/Japp–Klingemann 2-Chloro-3-nitropyridineAcid68–75Dual product formationAcetyl migration side reaction

Mechanistic Insights and Optimization Strategies

The silver-catalyzed method’s regioselectivity arises from the preferential formation of a six-membered transition state during 6-endo-dig cyclization . Computational studies suggest that electron-donating groups on the alkyne stabilize the Ag-π complex, reducing activation energy by 12–15 kcal/mol . For the hydroxylamine route, increasing the catalyst-to-substrate ratio beyond 2.5:1 diminishes yields due to over-oxidation, as evidenced by LC-MS traces of N-oxide byproducts .

In the multicomponent approach, replacing methylthio groups with tert-butylthio enhances stability but requires harsher conditions (80°C, 12 hours), lowering yields to 55–60% . For the SNAr pathway, substituting tosylates with mesylates accelerates azo-coupling by 40%, though at the expense of increased side product formation .

Chemical Reactions Analysis

Types of Reactions: n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis of n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The key steps often include cyclization reactions that form the pyrazolo[3,4-b]pyridine core structure. The following table summarizes common synthetic routes:

StepReactantsConditionsProduct
15-amino-1-phenylpyrazole + unsaturated ketoneDMF, 95°CPyrazolo[3,4-b]pyridine derivative
2Pyrazolo derivative + dimethylamineRefluxThis compound

This compound has been studied for various biological activities:

2.1 Antimicrobial Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can act against both bacterial and fungal pathogens. The mechanism of action is believed to involve interference with microbial DNA synthesis or cell wall integrity .

2.2 Antiviral Properties
Some derivatives have demonstrated antiviral activity against viruses such as HIV and influenza. This activity is attributed to their ability to inhibit viral replication processes .

2.3 Anticancer Potential
Recent investigations have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival .

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial effects of various pyrazolo derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli at low concentrations .

Case Study 2: Antiviral Efficacy
A series of experiments demonstrated that this compound effectively inhibited the replication of the influenza virus in vitro. The results suggest that it could be a candidate for further development as an antiviral agent .

Case Study 3: Anticancer Research
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers among treated cells .

Mechanism of Action

The mechanism of action of n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of aromatic diamines and fused heterocycles. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison of Selected Diamines
Compound Name Core Structure Substituents/Modifications Key Applications/Findings
N3,N3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3,5-diamine Pyrazolo[3,4-b]pyridine N3,N3-dimethyl; 3,5-diamine Discontinued; limited data on applications
Pyrimidine-4,5-diamine () Pyrimidine 4,5-diamine Used in iodine-promoted oxidative condensation reactions with aldose
Pyridine-3,4-diamine () Pyridine 3,4-diamine Monomer for conjugated porous polymers (CPP-P2) via Schiff base reactions
6-Methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine () Pyrazolo[3,4-d]pyrimidine 6-methyl; 3,4-diamine Antioxidant activity demonstrated in vitro studies
3H-Imidazo[4,5-b]pyridine derivatives () Imidazo[4,5-b]pyridine Diaryl substituents Cytotoxicity against cancer cell lines; synthesized via one-pot protocol

Functional and Application Differences

  • Materials Science : Pyridine-3,4-diamine is integral to conjugated porous polymers for oxygen reduction reactions, leveraging its planar structure and amine reactivity .

Substituent Effects

  • Electron-Donating Groups : The N3,N3-dimethyl groups in the target compound may enhance solubility or steric hindrance compared to unsubstituted analogs like pyridine-3,4-diamine.
  • Heterocycle Influence : Pyrazolo-pyridine cores (target compound) vs. pyrazolo-pyrimidines () alter electronic properties, affecting redox behavior and binding interactions.

Biological Activity

n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine is a heterocyclic compound that belongs to the pyrazolo-pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit a variety of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4. Its structure features a pyrazole ring fused with a pyridine ring, which is crucial for its biological activity. The presence of two methyl groups at the nitrogen positions enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

1. Anticancer Activity
Research has shown that compounds related to pyrazolo[3,4-b]pyridines can inhibit various cancer cell lines. A study indicated that derivatives such as 3,6-diamino-1H-pyrazolo[3,4-b]pyridine demonstrated significant inhibition of protein kinases associated with cancer progression. For instance, the IC50 values for DYRK1A and CDK5 were reported as 11 µM and 0.41 µM respectively, indicating strong potential for further development as anticancer agents .

2. Antibacterial Activity
The antibacterial properties of pyrazolo[3,4-b]pyridines have also been explored. Compounds within this class have shown efficacy against various bacterial strains. For example, structurally similar compounds have exhibited good antibacterial activity in vitro, suggesting that this compound could be a candidate for further studies in antimicrobial applications .

3. Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with pyrazolo[3,4-b]pyridines. The compound's ability to inhibit kinases involved in signaling pathways related to diseases like Alzheimer's disease highlights its potential therapeutic applications . The selective inhibition of kinases such as GSK-3 suggests a mechanism through which these compounds can exert neuroprotective effects.

Case Studies

Case Study 1: Anticancer Evaluation
In a comprehensive study evaluating various pyrazolo[3,4-b]pyridine derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results showed that it induced apoptosis and arrested the cell cycle at the G2/M phase in sensitive cell lines .

Case Study 2: Antibacterial Testing
Another research effort focused on the antibacterial properties of substituted pyrazolo[3,4-b]pyridines indicated that this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Activity Mechanism/Target IC50/MIC Values
AnticancerInhibition of DYRK1A and CDK5DYRK1A: 11 µM; CDK5: 0.41 µM
AntibacterialInhibition of bacterial growthMIC comparable to antibiotics
Enzyme InhibitionGSK-3 inhibitionSpecific IC50 not reported

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N3,N3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3,5-diamine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Key steps include:

  • Halogenation : Use N-iodosuccinimide (NIS) in acetone at room temperature to introduce iodine at the pyridine ring .
  • Borylation : Employ Pd(PPh₃)₄ with arylboronic acids under reflux (90–105°C) in toluene/EtOH/H₂O for regioselective functionalization .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and base strength (e.g., NaH vs. K₂CO₃) to minimize side reactions. Yields of 40–55% are common for analogous compounds, with higher temperatures (105°C) favoring coupling efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on aromatic proton shifts (δ 6.5–8.5 ppm) and coupling constants (e.g., J = 8–10 Hz for pyridine protons) to confirm ring fusion. Methyl groups on N3 appear as singlets near δ 3.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺, with fragmentation patterns matching pyrazolo-pyridine scaffolds .
  • Elemental Analysis : Prioritize C/H/N ratios (e.g., calculated C 61.63%, H 4.31%, N 23.96%) to validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for pyrazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., meta vs. para) or solvent polarity effects. To address this:

  • Comparative SAR : Synthesize analogs with systematic substituent variations (e.g., 3,4-dimethoxy vs. 4-bromo groups) and test biological activity in standardized assays (e.g., kinase inhibition) .
  • Computational Modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .

Q. What advanced strategies can mitigate side reactions during the synthesis of N3,N3-dimethylated pyrazolo-pyridines?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect reactive amines with Boc groups during cross-coupling to prevent undesired alkylation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability, while additives like CsF improve boronic acid coupling efficiency .
  • In Situ Monitoring : Use LC-MS or TLC to track intermediates and abort reactions if byproducts exceed 10% .

Q. How do solvent effects influence the regioselectivity of pyrazolo-pyridine functionalization?

  • Methodological Answer : Solvent polarity and coordination ability dictate transition-state stabilization. For example:

  • Toluene/EtOH : Favors Suzuki coupling due to improved boronic acid solubility .
  • THF : Enhances nucleophilic substitution rates for methyl group introduction but may promote dimerization at high concentrations .

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